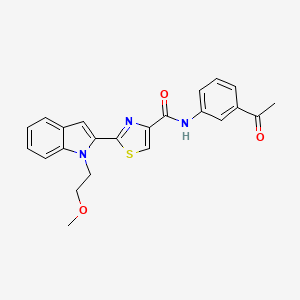

N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide

Description

N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide is a synthetic small molecule featuring a thiazole core substituted at position 2 with a 1-(2-methoxyethyl)-indole moiety and at position 4 with a carboxamide group linked to a 3-acetylphenyl ring. This structure combines pharmacophoric elements common in medicinal chemistry: the thiazole ring (a heterocyclic scaffold with metabolic stability), the indole system (often associated with receptor binding), and the acetylphenyl group (contributing to hydrophobic interactions and π-stacking).

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-15(27)16-7-5-8-18(12-16)24-22(28)19-14-30-23(25-19)21-13-17-6-3-4-9-20(17)26(21)10-11-29-2/h3-9,12-14H,10-11H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHFVXABSXUMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and underlying mechanisms based on various research findings.

- Molecular Formula: C20H21N3O3S

- Molecular Weight: 351.4 g/mol

- CAS Number: 941909-00-8

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3-acetylphenyl derivatives with indole and thiazole moieties. The synthesis often utilizes environmentally friendly methods, such as one-pot reactions in glycerol, which have been shown to yield significant quantities of the desired product with minimal by-products .

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit potent anticancer activity. For instance, derivatives containing thiazole and indole structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) using MTT assays .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N-(3-acetylphenyl)-... | A549 | 10.5 |

| N-(3-acetylphenyl)-... | HeLa | 12.0 |

| N-(3-acetylphenyl)-... | MCF-7 | 15.5 |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Specifically, compounds with similar structures have been shown to cause G0/G1 cell cycle arrest in tumor cells, leading to inhibited proliferation without affecting normal cells . Molecular docking studies suggest that these compounds interact with key residues in target proteins, influencing their activity and stability .

Case Studies

A notable study investigated the anti-proliferative effects of thiazole derivatives on human B-cell lymphoma cell lines, demonstrating selective cytotoxicity while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .

In another case, a series of substituted thiazole derivatives were evaluated for their binding affinities to various biological targets. The results indicated that specific substitutions enhanced binding energy and affinity, correlating with increased biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the indole, carboxamide-linked aryl groups, and additional functional moieties. Below is a detailed comparison based on synthesis, physicochemical properties, and structural features:

Key Structural and Functional Insights:

Substituent Effects on Solubility and Binding: The 2-methoxyethyl group on the indole (in the target compound) may improve aqueous solubility compared to bulkier hydrophobic groups (e.g., trifluorophenyl in compound 66) . pyridinyl or sulfonamide groups .

Synthetic Efficiency :

- Compounds with trimethoxybenzamido or trifluorophenyl groups (e.g., 66) achieve higher yields (75%) compared to analogs with complex fluorinated cyclohexyl groups (39% for 111) .

- Low yields (e.g., 5% for compound 36 in ) highlight challenges in synthesizing sterically hindered or polar derivatives .

Fluorinated groups (e.g., in 66 and 111) are often employed to modulate pharmacokinetics, such as prolonging half-life via reduced metabolic clearance .

Research Findings and Limitations

- Gaps in Data : Direct biological or pharmacokinetic data for N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide are absent in the evidence. Comparisons rely on structural analogs, limiting mechanistic insights.

- Future Directions : Structure-activity relationship (SAR) studies could optimize substituents for target affinity and solubility. For example, replacing acetylphenyl with a sulfonamide (as in 3d) might alter selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.